Decahydro-1,5-naphthyridine
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Overview
Description
Decahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by a bicyclic structure consisting of two fused pyridine rings, each containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Decahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . The 1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, indicating their significant importance in the field of medicinal chemistry . .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . This suggests that this compound might be involved in oxidation reactions within biochemical pathways.
Result of Action
It’s known that 1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the reactivity of 1,5-naphthyridines can be influenced by electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that similar environmental factors might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that naphthyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-1,5-naphthyridine can be synthesized through the reduction of 1,5-naphthyridine. One common method involves the reduction of 1,5-naphthyridine using sodium and ethanol . Another approach is the reduction with platinum oxide in an acid solution, which yields a mixture of trans- and cis-decahydro-1,5-naphthyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using suitable reducing agents and solvents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Decahydro-1,5-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be easily oxidized to the aromatic 1,5-naphthyridine .
Common Reagents and Conditions:
Oxidation: High temperatures are typically required for the oxidation of this compound to 1,5-naphthyridine.
Reduction: Sodium and ethanol or platinum oxide in acid solution are commonly used reducing agents.
Major Products:
Oxidation: 1,5-naphthyridine.
Reduction: Trans- and cis-decahydro-1,5-naphthyridine.
Scientific Research Applications
Decahydro-1,5-naphthyridine has versatile applications in scientific research, particularly in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have shown potential in the development of pharmaceuticals due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound from which decahydro-1,5-naphthyridine is derived.
Tetrahydro-1,5-naphthyridine: Another reduced form of 1,5-naphthyridine.
Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties compared to its partially reduced or aromatic counterparts. This structural feature makes it a valuable scaffold in the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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